This compound can be classified under organic compounds, specifically as an amino acid derivative due to the presence of the acetic acid functional group. It has garnered interest in pharmaceutical research, particularly in the development of drugs targeting various neurological and psychiatric disorders.
The synthesis of (2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid can be approached through several methods, typically involving the construction of the pyrrolidine ring followed by functionalization.
Synthesis Methodology:
The molecular structure of (2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid can be described as follows:
The three-dimensional conformation of this molecule allows for various interactions with biological targets, making it a candidate for drug development.
(2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid can participate in several chemical reactions typical for amines and carboxylic acids:
These reactions highlight its versatility as a building block in organic synthesis and pharmaceutical applications .
The mechanism of action for (2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid is not fully elucidated but is believed to involve modulation of neurotransmitter systems in the brain.
Further studies are necessary to clarify these mechanisms and their implications for therapeutic use .
The physical and chemical properties of (2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid include:
These properties are critical for determining its behavior in biological systems and its suitability for drug formulation.
(2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid has several scientific applications:
The ongoing research into this compound's properties and mechanisms continues to reveal its potential utility in various fields of science .
The systematic IUPAC name "(2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid" precisely defines this compound's molecular architecture. Breaking down this nomenclature:
Structurally, this compound belongs to the bridged heterocyclic carboxylic acids classification. The pyrrolidine core adopts an envelope conformation, with the C2 carbon typically out-of-plane, creating a chiral center when substituted asymmetrically. The dimethylaminomethyl group at C2 constitutes a benzylic-like amine arrangement due to its attachment to the aliphatic heterocycle, enhancing its basicity (predicted pKₐ ~9-10) compared to typical aliphatic amines. This elevated basicity facilitates protonation under physiological conditions, forming cationic species crucial for ionic interactions with biological targets. The acetic acid moiety (predicted pKₐ ~4-5) exists predominantly as a carboxylate anion at physiological pH, enabling dual ionization states within the molecule [4] [6].
Conformational analysis reveals significant steric and electronic interactions between the C2 substituent and the N1-acetic acid chain. Nuclear magnetic resonance (NMR) studies of analogous compounds indicate restricted rotation around the N1-CH₂ bond, influencing the spatial orientation of the carboxylate group relative to the pyrrolidine plane. This constrained flexibility can be exploited for precise three-dimensional pharmacophore alignment [10].
Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Hydrogen Bond Acceptors | Calculated log P |
---|---|---|---|---|---|
(2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid | C₉H₁₈N₂O₂ | 2-(dimethylaminomethyl); 1-(acetic acid) | 186.25 | 4 | -0.82 (estimated) |
(2-Chloromethyl-pyrrolidin-1-yl)-acetic acid [10] | C₇H₁₂ClNO₂ | 2-(chloromethyl); 1-(acetic acid) | 177.63 | 3 | 0.15 |
(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid [4] | C₁₁H₁₉NO₄ | 3-(acetic acid); N-Boc protection | 229.28 | 4 | 1.18 |
Pyrrolidine-based scaffolds have undergone transformative evolution in medicinal chemistry, progressing from simple natural product analogs to engineered multifunctional pharmacophores. The historical significance of pyrrolidine derivatives stems from their presence in naturally occurring alkaloids with potent biological activities, such as hygrine (a cocaine constituent) and nicotine. These early discoveries highlighted the pyrrolidine ring's capacity to mimic endogenous amine neurotransmitters, thereby modulating neuropharmacological targets. By the mid-20th century, synthetic pyrrolidine derivatives emerged as antihypertensive agents (e.g., procyclidine) and anticholinergics, leveraging the ring's basic nitrogen for muscarinic receptor interactions [6].
The advent of rational drug design paradigms in the 1980s-1990s catalyzed systematic exploration of pyrrolidine substitutions to optimize target affinity and metabolic stability. Key advancements included:
Quantitative Structure-Activity Relationship (QSAR) studies in the 2000s revealed that pyrrolidine rings with C2-aminoalkyl extensions significantly enhanced GPCR modulation, particularly for calcium-sensing receptors (CaSR). Research demonstrated that arylalkyl-substituted pyrrolidines like 1-arylmethyl pyrrolidin-2-yl ethanol amines exhibited potent CaSR antagonism comparable to NPS-2143, validating the therapeutic potential of this scaffold class [1]. Contemporary applications leverage computational chemistry to design next-generation pyrrolidine derivatives with optimized polypharmacology profiles, positioning "(2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid" within this innovative lineage.
The dimethylaminomethyl (-CH₂N(CH₃)₂) group serves as a versatile bioisostere and physicochemical modulator in medicinal chemistry. Its incorporation at strategic positions within heterocyclic scaffolds like pyrrolidine profoundly impacts molecular properties through three primary mechanisms:
Conformational Steering: The -CH₂- spacer between the pyrrolidine ring and dimethylamino group allows flexible positioning of the terminal amine. Molecular dynamics simulations indicate that this methylene linker enables adaptive folding into U-shaped conformations favorable for intramolecular interactions or target engagement. For aryl-containing analogs, this flexibility facilitates π-stacking between aromatic systems while maintaining ionic contact points, as observed in high-potency CaSR antagonists [1] [8].
Transcellular Permeability: Despite its hydrophilicity, the dimethylaminomethyl group enhances blood-brain barrier (BBB) penetration through active transport mechanisms and modulation of P-glycoprotein efflux. Comparative studies of pyrrolidine analogs show 2-5 fold increases in BBB permeability metrics (e.g., log PS) for dimethylaminomethyl-substituted derivatives versus unsubstituted counterparts, making them invaluable for CNS-targeted therapeutics [6].
Interaction Type | Biological Target | Functional Role | Example Compound Class | Effect on Bioactivity |
---|---|---|---|---|
Ionic Bond | Calcium-Sensing Receptor (CaSR) | Binds Asp290/Glu297 in extracellular domain | 1-Arylmethyl pyrrolidin-2-yl ethanol amines [1] | 5-10 fold ↑ antagonistic potency vs unsubstituted |
Hydrogen Bonding | Enzymatic catalytic sites | Tertiary amine serves as H-bond acceptor | DMAP-catalyzed intermediates [9] | Facilitates reaction transition states |
Conformational Restriction | Tubulin polymerization sites | Positions aryl groups for π-stacking | Spongistatin analogs [8] | IC₅₀ enhancement to 0.06 nM vs 407 nM |
Solubility-Permeability Balance | Gastrointestinal absorption | Increases solubility without compromising log D | Pyrrolidine-derived antivirals [7] | Oral bioavailability >60% in preclinical models |
The dimethylaminomethyl group also functions as a metabolic handle—while susceptible to N-dealkylation by cytochrome P450 enzymes, this property can be exploited for prodrug strategies. Contemporary design leverages steric shielding by incorporating larger alkyl groups (e.g., diethylaminomethyl) or fluorination to mitigate oxidative metabolism, extending plasma half-life without compromising the advantageous physicochemical properties [8].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0